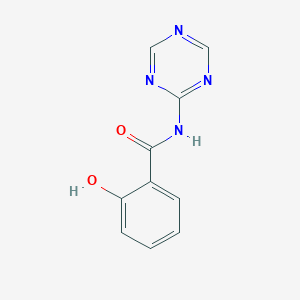

2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

61745-73-1 |

|---|---|

Molecular Formula |

C10H8N4O2 |

Molecular Weight |

216.20 g/mol |

IUPAC Name |

2-hydroxy-N-(1,3,5-triazin-2-yl)benzamide |

InChI |

InChI=1S/C10H8N4O2/c15-8-4-2-1-3-7(8)9(16)14-10-12-5-11-6-13-10/h1-6,15H,(H,11,12,13,14,16) |

InChI Key |

PYFUMBUJWLSCIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=NC=N2)O |

Origin of Product |

United States |

Contextualization Within Benzamide Scaffold Chemistry

The benzamide (B126) scaffold is a fundamental component in the architecture of many biologically active molecules and functional materials. researchgate.netwalshmedicalmedia.com It consists of a benzene (B151609) ring attached to an amide group, a structure that confers a specific set of physicochemical properties. walshmedicalmedia.com The amide bond is a key feature, capable of participating in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.gov

The versatility of the benzamide scaffold is evident in its wide range of applications. In medicinal chemistry, benzamide derivatives have been investigated for a plethora of therapeutic uses, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.net The substitution pattern on the benzene ring can be readily modified, allowing chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific enzymes or receptors. researchgate.net

Table 1: Examples of Bioactive Benzamide Derivatives

| Compound Name | Therapeutic Area of Investigation | Key Structural Features |

|---|---|---|

| Entinostat | Anticancer | Benzamide with a pyridyl-amino side chain |

| Remoxipride | Antipsychotic | Substituted benzamide with a pyrrolidine (B122466) ring |

This table presents examples of established benzamide-containing drugs to illustrate the scaffold's importance and is not directly related to 2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide.

Contextualization Within 1,3,5 Triazine Scaffold Chemistry

The 1,3,5-triazine (B166579) ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, is another privileged scaffold in chemical sciences. researchgate.netcolab.ws The presence of three nitrogen atoms in the ring significantly influences its electronic properties, making it electron-deficient. mdpi.com This characteristic governs its reactivity and its interactions with other molecules.

Derivatives of 1,3,5-triazine have been explored for a wide array of applications, from pharmaceuticals to materials science. researchgate.netnih.gov In the realm of medicine, they have shown promise as anticancer, antiviral, and antimicrobial agents. colab.wsresearchgate.net The triazine core can be substituted at its three available carbon atoms, providing a platform for creating a diverse library of compounds with varied biological activities. rsc.org The ability to sequentially and selectively substitute the chlorine atoms of the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) makes it a versatile building block in organic synthesis. rsc.org

Table 2: Properties of Representative 1,3,5-Triazine Derivatives

| Compound Name | Key Properties/Applications |

|---|---|

| Atrazine | Herbicide |

| Melamine | Polymer synthesis, flame retardant |

This table showcases the diverse applications of 1,3,5-triazine derivatives to highlight the scaffold's versatility and is not directly related to 2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide.

Academic Rationale for Investigating the Hybrid Chemical Scaffold

Synthetic Approaches to the Core this compound Structure

The construction of the target molecule hinges on the formation of a stable amide linkage between a 2-hydroxybenzoyl moiety and a 1,3,5-triazine ring. The primary synthetic routes are designed to achieve this connection efficiently and with high specificity.

A principal method for assembling the core structure involves the condensation reaction between an aminobenzamide derivative and a reactive triazine. The most common starting material for the triazine component is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), valued for its low cost and the sequential reactivity of its three chlorine atoms. nih.gov The substitution of these chlorine atoms is highly dependent on temperature. The first nucleophilic substitution can occur at low temperatures (0–5 °C), the second at room temperature, and the third often requires heating. nih.gov

This temperature-controlled reactivity allows for the stepwise and selective introduction of different nucleophiles. In the context of this compound, a potential pathway involves reacting salicylamide (B354443) (2-hydroxybenzamide) with a monochloro-disubstituted triazine. The amino group of the salicylamide acts as the nucleophile, displacing the chlorine atom to form the desired N-triazinyl benzamide linkage. Alternatively, 2-aminobenzamide (B116534) can be reacted with a dichloro-substituted triazine, followed by subsequent reactions to build the final structure. The condensation is essentially a nucleophilic acyl-like substitution on the electron-deficient triazine ring.

The presence of the 2-hydroxyphenyl group is critical to the molecule's structure and properties. Synthetic strategies almost invariably incorporate this moiety by using a precursor that already contains it, such as salicylic (B10762653) acid or its derivatives. researchgate.netgoogle.com This approach is favored over attempting to introduce a hydroxyl group onto a pre-formed phenyl-triazine structure, a process which would likely suffer from poor regioselectivity and harsh reaction conditions.

Exploration of Chemoselective Amide Bond Formation in the Presence of Hydroxyl Groups

A significant challenge in the synthesis of this compound is achieving chemoselectivity. The molecule possesses two nucleophilic sites: the target amine group and the phenolic hydroxyl group. Reaction conditions and reagents must be chosen carefully to ensure the amide bond forms without undesired O-acylation of the hydroxyl group. nih.gov

To address the challenge of chemoselectivity, specialized triazine-based reagents have been developed. Imido-substituted chlorotriazines, such as succinimido-substituted chlorotriazine, have proven effective in mediating dehydrative condensation reactions. researchgate.net These reagents can activate a carboxylic acid, making it susceptible to nucleophilic attack by an amine. In the synthesis of hydroxy-substituted amides, these reagents demonstrate excellent chemoselectivity, promoting the formation of the amide bond while leaving the hydroxyl group intact. researchgate.net This method is particularly advantageous as it often proceeds smoothly under mild conditions and circumvents the need for protecting group chemistry for the hydroxyl function.

Several triazine-based reagents are available for promoting amide bond formation. Their reactivity and stability can vary significantly, making a comparative analysis crucial for selecting the optimal reagent for a specific synthesis. Two widely studied reagents are 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.govunive.it

CDMT requires the presence of a tertiary amine, such as N-methylmorpholine (NMM), to act as a condensation agent. nih.govunive.it The CDMT/amine system is typically generated in situ and has proven to be a highly efficient, economical, and sustainable option for amide synthesis. nih.gov DMTMM is a pre-formed quaternary ammonium (B1175870) salt of CDMT and NMM. While effective, it can be less stable and more costly than the in situ CDMT system. nih.gov Research comparing these systems has shown that CDMT in combination with various tertiary amines can achieve high yields rapidly, sometimes outperforming the isolated DMTMM salt. nih.gov

| Reagent System | Description | Key Advantages | Considerations | Reference |

|---|---|---|---|---|

| CDMT / N-Methylmorpholine (NMM) | An in-situ generated condensation system from a chlorotriazine and a tertiary amine. | Economical, sustainable, highly efficient, rapid reaction times. | Requires precise addition of two components (CDMT and amine). | nih.govunive.it |

| DMTMM (Chloride Salt) | An isolated quaternary ammonium salt, used as a direct dehydro-condensation agent. | Simple to use (single reagent), effective in both organic and aqueous solvents. | Limited stability, higher cost compared to in-situ systems. | researchgate.netnih.gov |

| Imido-substituted Chlorotriazines | Specialized chlorotriazine reagents incorporating an imido group (e.g., succinimido). | Excellent chemoselectivity for amide formation in the presence of hydroxyl groups. | May be less commercially available or require specific synthesis. | researchgate.net |

Synthesis of Structurally Related 2-Hydroxybenzamide-Heterocycle Systems

The synthetic principles applied to this compound are also applicable to the creation of a broader class of compounds where the triazine ring is replaced by other heterocyclic systems. These analogues are of interest in medicinal chemistry and materials science.

For example, 2-hydroxybenzamides containing a thiazole (B1198619) ring have been synthesized. One route involves reacting 5-(bromoacetyl)salicylamide (B144633) with reagents like thiourea (B124793) or substituted thioureas in ethanol (B145695) to construct the thiazole ring directly onto the salicylamide scaffold. nih.gov

In another example, benzamide-based 5-aminopyrazoles have been synthesized and further cyclized to form pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazine derivatives. acs.org A key intermediate, N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide, is prepared by reacting a benzoyl isothiocyanate-derived precursor with hydrazine (B178648). acs.org This demonstrates how a benzamide moiety can be linked to a variety of nitrogen-containing heterocycles through multi-step synthetic sequences. Similarly, the synthesis of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide, a pigment precursor, involves the reaction of 5-aminobenzimidazolone with 3-hydroxy-2-naphthoyl chloride, showcasing amide bond formation between a hydroxyl-containing acid chloride and a heterocyclic amine. google.com

Pathways to 2-Hydroxy-5-(1,3-thiazol-5-yl)benzamide Analogues

A key synthetic route to producing analogues such as 2-hydroxy-5-(1,3-thiazol-5-yl)benzamides involves the Hantzsch thiazole synthesis. This pathway typically starts with a salicylamide derivative that is first halogenated and then reacted with a thioamide-containing compound.

A common precursor, 5-(bromoacetyl)salicylamide, is prepared and serves as a key intermediate. nih.gov This intermediate is then reacted with various thioureas or thioamides in absolute ethanol to yield a range of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamides. nih.govresearchgate.net For example, reacting 5-(bromoacetyl)salicylamide with thiourea produces the 5-(2-amino-1,3-thiazol-5-yl) derivative, while reaction with substituted N-arylthioureas yields the corresponding 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl) analogues. nih.gov

Table 1: Synthesis of 2-Hydroxy-5-(1,3-thiazol-5-yl)benzamide Analogues

| Starting Material | Reagent | Product |

|---|---|---|

| 5-(Bromoacetyl)salicylamide | Thioformamide | 2-Hydroxy-5-(1,3-thiazol-5-yl)benzamide nih.gov |

| 5-(Bromoacetyl)salicylamide | Thiourea | 5-(2-Amino-1,3-thiazol-5-yl)-2-hydroxybenzamide nih.govresearchgate.net |

| 5-(Bromoacetyl)salicylamide | N-Arylthioureas | 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)-2-hydroxybenzamides nih.gov |

| 5-(Bromoacetyl)salicylamide | Thioalkylamides | 2-Hydroxy-5-(2-alkyl-1,3-thiazol-5-yl)benzamide nih.gov |

Synthesis of Benzamide-Based Pyrazolotriazine Derivatives

The synthesis of benzamide-based pyrazolotriazine derivatives showcases a versatile approach to creating fused heterocyclic systems. One prominent pathway begins with the reaction of benzoyl isothiocyanate and malononitrile (B47326) in the presence of potassium hydroxide (B78521) in ethanol. nih.gov This is followed by alkylation and a subsequent reaction with hydrazine hydrate (B1144303) to form a key intermediate, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide. nih.govacs.org

This aminopyrazole intermediate can then be converted into pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine derivatives. nih.gov This is achieved by first creating a diazonium salt from the aminopyrazole using sodium nitrite (B80452) and hydrochloric acid. nih.gov The resulting salt is then coupled with active methylene (B1212753) compounds like malononitrile or ethyl cyanoacetate (B8463686) to construct the fused pyrazolotriazine ring system. nih.govacs.org

Table 2: Pathway to Benzamide-Based Pyrazolotriazine Derivatives

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Benzoyl isothiocyanate, Malononitrile, Alkyl halide | KOH/EtOH, then alkylation | N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide nih.gov |

| 2 | N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide, Hydrazine hydrate | EtOH, piperidine, reflux | N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide nih.govacs.org |

| 3 | N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide, Sodium nitrite, Malononitrile | HCl, then sodium acetate (B1210297)/EtOH, 0°C | N-(3,8-Dicyanopyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazin-7-yl)benzamide nih.gov |

Derivatization and Functionalization Strategies of the this compound Scaffold

Derivatization of the core scaffold is essential for modulating its physicochemical properties. Strategies focus on substitutions at various positions on both the 1,3,5-triazine ring and the benzamide moiety.

Substitutions on the 1,3,5-Triazine Ring

The 1,3,5-triazine ring, also known as s-triazine, is highly susceptible to nucleophilic substitution, making it a versatile platform for derivatization. wikipedia.org A common and powerful starting material for this purpose is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The chlorine atoms on cyanuric chloride can be replaced sequentially by various nucleophiles, such as amines, under controlled temperature conditions.

For instance, a step-wise reaction can be employed where cyanuric chloride is first reacted with a fluoroaniline (B8554772) at low temperatures (-10 °C to -5 °C). nih.gov Subsequently, raising the temperature allows for the addition of a second amine, such as an aminopentylamine derivative, to displace a second chlorine atom. nih.gov A third nucleophile can be introduced to complete the substitution, leading to trisubstituted triazine derivatives. nih.govnih.gov This sequential reactivity allows for the controlled synthesis of triazines with multiple, distinct functional groups attached. nih.govnih.gov

Modifications of the Benzamide Moiety

The benzamide portion of the scaffold also offers sites for functionalization. The hydroxyl group on the phenyl ring is a key site for modification. For example, the 2-hydroxy group of 2-hydroxy-5-(1,3-thiazol-5-yl)benzamide analogues can be alkylated by reacting the parent compound with n-alkylbromides in the presence of a base. nih.govresearchgate.net This converts the hydroxyl group into an alkoxy group, yielding 2-alkoxybenzamide derivatives. nih.gov

Furthermore, the amide nitrogen itself or the aromatic ring can be modified. General synthetic routes for benzamide derivatives often involve the reaction of a benzoic acid derivative with an amine. youtube.com For instance, creating acid chlorides from substituted benzoic acids (e.g., using thionyl chloride) and subsequently reacting them with various amines is a standard method to produce a wide array of N-substituted benzamides. japsonline.com

Characterization Methodologies for Synthesized Compounds

The structural confirmation of newly synthesized this compound derivatives and their analogues is accomplished through a combination of spectroscopic and spectrometric methods.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For example, in benzamide and triazine derivatives, characteristic absorption bands confirm the presence of N-H (amine/amide), C=O (amide carbonyl), and C=N (triazine ring) bonds. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. nih.govmdpi.com For instance, the aromatic protons of the benzamide ring and the protons on the triazine ring or its substituents appear at characteristic chemical shifts. nih.gov ¹³C NMR complements this by identifying the various carbon environments within the molecule. researchgate.netnih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. nih.gov

Table 3: Representative Spectroscopic Data for Compound Characterization

| Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy | Absorption bands at 3443 cm⁻¹, 1689 cm⁻¹, 1608 cm⁻¹ | N-H stretching, C=O stretching (ketoamide), C=N/C=C stretching | nih.gov |

| ¹H NMR | Singlet at δ ≈ 11.6 ppm, Multiplets at δ ≈ 7.5-8.1 ppm | Amide N-H proton, Aromatic protons on the phenyl ring | nih.govmdpi.com |

| ¹³C NMR | Signals at δ ≈ 187 ppm, δ ≈ 165 ppm, δ ≈ 161-163 ppm | Ketone carbonyl, Amide carbonyl, Triazine ring carbons | nih.govnih.gov |

| Mass Spectrometry (ESI) | [M+H]⁺ peak | Confirms the molecular weight of the compound | nih.govnih.gov |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound and its analogues, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and its packing in the solid state. While specific crystallographic data for this compound is not extensively reported in publicly available literature, analysis of closely related analogues provides significant insight into the structural characteristics that can be anticipated for this compound.

Detailed Research Findings

The solid-state structures of various benzamide and triazine derivatives have been elucidated, revealing key features such as planarity, hydrogen bonding networks, and crystal packing.

For instance, the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide , an analogue possessing the hydroxybenzamide portion, has been determined. nih.govresearchgate.net In this compound, the central amide bridge is nearly planar. nih.govresearchgate.net The molecule exhibits a conformation where the N—H group is positioned syn to the hydroxyl group on the benzoyl ring, facilitating a short intramolecular N—H⋯O hydrogen bond. researchgate.net In the crystal lattice, molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.net These chains are further organized by weaker C—H⋯O interactions. nih.govresearchgate.net

The synthesis of various N-( nih.govnih.govnih.govtriazine-2-yl) α-ketoamides has been reported, and the structure of one such derivative was confirmed by single-crystal X-ray analysis, indicating the feasibility of obtaining crystalline material suitable for diffraction studies for compounds containing the N-(1,3,5-triazin-2-yl)amide linkage. nih.gov

The analysis of these analogues suggests that the solid-state structure of this compound would likely be characterized by:

An intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen.

Intermolecular hydrogen bonds involving the amide N-H, the triazine nitrogen atoms, and the hydroxyl group.

Potential π-π stacking interactions between the aromatic and triazine rings.

Crystallographic Data Tables

Below are the crystallographic data for an analogue, N-(2-hydroxy-5-methylphenyl)benzamide, which provides a model for the benzamide portion of the target molecule.

Table 1: Crystal Data and Structure Refinement for N-(2-hydroxy-5-methylphenyl)benzamide

| Parameter | Value |

| Empirical Formula | C₁₄H₁₃NO₂ |

| Formula Weight | 227.25 |

| Temperature | 123 K |

| Wavelength | Mo Kα (0.71073 Å) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.2263 (3) Å |

| b | 21.7442 (7) Å |

| c | 7.4747 (3) Å |

| β | 110.280 (5)° |

| Volume | 1101.69 (8) ų |

| Z | 4 |

| Data Collection | |

| Diffractometer | Oxford Diffraction Gemini S CCD |

| Reflections Collected | 10254 |

| Independent Reflections | 2795 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.043 |

| wR(F²) | 0.109 |

| Goodness-of-fit (S) | 1.03 |

Data sourced from references nih.govresearchgate.net.

Table 2: Selected Bond Lengths and Angles for N-(2-hydroxy-5-methylphenyl)benzamide

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| C7-O1 | 1.234(2) |

| C7-N1 | 1.345(2) |

| N1-C8 | 1.423(2) |

| **Bond Angles (°) ** | |

| O1-C7-N1 | 122.9(1) |

| O1-C7-C1 | 120.3(1) |

| N1-C7-C1 | 116.8(1) |

| C7-N1-C8 | 126.8(1) |

| Dihedral Angles (°) | |

| Amide plane to Phenyl ring | 5.63 (6) |

| Amide plane to Hydroxyphenyl ring | 10.20 (5) |

Atom numbering corresponds to the reported structure. Data sourced from references nih.govresearchgate.net.

Positional and Substituent Effects on Biological Research Outcomes

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the benzamide and triazine rings. Research into related compound series has demonstrated that even minor chemical alterations can lead to substantial changes in efficacy and target selectivity.

Substitutions on the benzamide ring, for example, can modulate the acidity of the phenolic hydroxyl group and the electronic properties of the aromatic system, which are often crucial for target binding. In analogous series of 2-hydroxybenzamides, the introduction of electron-withdrawing or electron-donating groups has been shown to fine-tune activity. For instance, in a series of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamides, various substituents on the thiazole ring influenced their antifungal properties. nih.gov

On the triazine portion of the molecule, substitutions at the 4- and 6-positions are particularly significant. The 1,3,5-triazine scaffold allows for the introduction of diverse functional groups, which can impact solubility, cell permeability, and direct interactions with target proteins. Studies on other 1,3,5-triazine derivatives have consistently shown that the nature of the substituents—be they amino, alkoxy, or aryl groups—plays a pivotal role in determining the biological outcome, which has been observed in anticancer and antimicrobial research. nih.govnih.gov For example, in a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, the variation of aryl groups led to a range of antiproliferative activities against breast cancer cell lines. nih.gov

The following table summarizes the effects of substituents on the biological activity of related triazine and benzamide derivatives, providing insights into potential SAR trends for this compound analogs.

| Compound Series | Substituent Variation | Observed Effect on Biological Activity | Reference |

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | Varied aryl groups at the 6- and N2-positions | Significant differences in antiproliferative activity against breast cancer cell lines. | nih.gov |

| 2-(Thiophen-2-yl)-1,3,5-triazine derivatives | Substitution on the triazine ring | Potent anti-cancer activity against various cell lines, with selective inhibition of PI3Kα/mTOR. | nih.gov |

| 5-(2-Substituted-1,3-thiazol-5-yl)-2-hydroxybenzamides | Varied substituents on the thiazole ring | Modulation of antifungal activity. | nih.gov |

| 1,3,5-Triazino[1,2-a]benzimidazol-2-amines | Different substitutions on the triazine ring system | Inhibition of mammalian dihydrofolate reductase, with activity dependent on the substituent. | researchgate.net |

Correlation of Molecular Features with Specific Target Interactions

The specific molecular features of this compound derivatives are intrinsically linked to their interactions with biological targets. The 2-hydroxybenzamide moiety is a known metal-chelating pharmacophore, and the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl is a key structural feature. This conformation can be crucial for fitting into the active site of certain enzymes.

In related structures, such as 2-hydroxy-N-arylbenzenesulfonamides, this 2-hydroxy-amide-like arrangement has been identified as critical for inhibitory activity against enzymes like ATP-citrate lyase. nih.gov The triazine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, further anchoring the molecule within a target's binding pocket. The substituents on the triazine ring can then form additional interactions, such as hydrophobic or electrostatic interactions, which can enhance binding affinity and selectivity.

For example, in studies of 1,3,5-triazine derivatives as inhibitors of dihydrofolate reductase (DHFR), the amino substituents on the triazine ring are known to mimic the binding of the natural substrate, folic acid. researchgate.net Similarly, the design of selective 12-lipoxygenase inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold highlights the importance of the 2-hydroxybenzylamino moiety for potent and selective inhibition. nih.gov

Molecular modeling and docking studies on related triazine compounds have provided insights into these interactions at an atomic level. For instance, research on 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents utilized 3D-QSAR modeling to correlate structural features with antiproliferative activity, guiding the design of more active compounds. nih.gov

The table below illustrates how specific molecular features in analogous compounds correlate with target interactions.

| Compound Series | Key Molecular Feature | Correlated Target Interaction/Activity | Reference |

| 2-Hydroxy-N-arylbenzenesulfonamides | 2-Hydroxybenzenesulfonamide moiety | Inhibition of ATP-citrate lyase. | nih.gov |

| 1,3,5-Triazino[1,2-a]benzimidazol-2-amines | Diamino-triazine scaffold | Inhibition of dihydrofolate reductase. | researchgate.net |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 2-Hydroxy-3-methoxybenzylamino group | Potent and selective inhibition of 12-lipoxygenase. | nih.gov |

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | Diaryl-substituted triazine core | Antiproliferative activity, rationalized through 3D-QSAR modeling. | nih.gov |

Rationalization of Activity Modulations through Structural Changes

The modulation of biological activity through structural changes in derivatives of this compound can be rationalized by considering the principles of medicinal chemistry. The overarching goal of such modifications is to optimize the compound's pharmacodynamic and pharmacokinetic properties.

Structural modifications that enhance the complementarity of the molecule to its biological target will increase its potency. This can be achieved by introducing substituents that form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, or by altering the electronic distribution to favor binding. The development of more active and selective drugs is often guided by a structure-activity relationship (SAR) approach, where systematic chemical modifications lead to compounds with improved therapeutic profiles. nih.gov

For instance, the introduction of bulky substituents on the triazine ring could sterically hinder binding to off-target proteins, thereby increasing selectivity. Conversely, adding polar groups might enhance solubility and bioavailability. The weak basicity of the s-triazine ring makes it amenable to nucleophilic substitution, allowing for a wide range of derivatives to be synthesized and evaluated. nih.gov

In the context of anticancer 1,3,5-triazine derivatives, modifying the structure with different substituents has been a key strategy to obtain compounds with broad inhibitory activity against processes like cell proliferation, and in some cases, to induce apoptosis. nih.gov The strategic design of chemical compounds based on SAR is fundamental to the development of more active, selective, and less cytotoxic drugs. nih.gov

The following table provides a rationalization for activity modulations based on structural changes in related compound series.

| Structural Change | Rationalization for Activity Modulation | Example Compound Series | Reference |

| Introduction of varied substituents on the s-triazine core | To enhance target binding, improve selectivity, and modulate pharmacokinetic properties. | Anticancer 1,3,5-triazine derivatives | nih.gov |

| Modification of the linker between aromatic systems | To optimize the spatial orientation of key interacting moieties for better fit within the target's active site. | Not explicitly detailed in the provided search results | |

| Alteration of electronic properties of the benzamide ring | To modulate the strength of interactions (e.g., hydrogen bonding, metal chelation) with the biological target. | 2-Hydroxybenzamide derivatives | nih.gov |

| Introduction of heterocyclic moieties | To explore new binding interactions and potentially improve the drug-like properties of the molecule. | 1,3,5-Triazino[1,2-a]benzimidazol-2-amines | researchgate.net |

Computational Chemistry and Molecular Modeling of 2 Hydroxy N 1,3,5 Triazin 2 Yl Benzamide and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study triazine derivatives to determine their optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) | Reference |

| C=N bond length | 1.291 Å | 1.2795 (17) Å | nih.gov |

| C-O bond length | 1.367 Å | 1.3503 (17) Å | nih.gov |

| Dihedral Angle (Ring A/Ring B) | - | 12.23 (7)° | nih.gov |

Electronic Structure: Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic and optical properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular reactivity and stability. nih.gov In studies of similar triazine-containing dyes, the HOMO and LUMO orbitals were found to be delocalized over the π-systems of the aromatic rings. nih.govresearchgate.net The distribution of these orbitals provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions and intermolecular interactions.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors help in predicting how the molecule will behave in a chemical reaction.

Global Reactivity Descriptors: These quantum chemical parameters are derived from the conceptual DFT framework and provide a quantitative measure of different aspects of molecular reactivity.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to accept electrons. |

Studies on related heterocyclic compounds utilize these descriptors to understand their reactivity profiles. nih.gov For example, absolute electronegativity and water solubility were found to significantly influence the inhibitory activity of certain 1,2,4-triazine (B1199460) derivatives. nih.gov

Molecular Docking Simulations for Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to study 1,3,5-triazine (B166579) analogues to understand their mechanism of action and to screen for potential new inhibitors against various biological targets. scispace.com

Docking studies have been performed on 1,3,5-triazine derivatives against several targets, including histone deacetylase (HDAC), phosphatidylinositol 3-kinases (PI3Kγ), and carbonic anhydrases (CAs). scispace.commdpi.com These simulations reveal detailed ligand-receptor binding modes, identifying key amino acid residues involved in the interaction.

For example, docking of 1,3,5-triazinyl aminobenzenesulfonamides into the active site of human carbonic anhydrase IX revealed that the sulfonamide group interacts with the Zn²⁺ ion, while also forming hydrogen bonds with residues like Thr-199. mdpi.com Similarly, docking of a triazine analogue into PI3Kγ showed it occupying the same pocket as a known inhibitor. The results are often quantified by a docking score, which estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. nih.gov

| Compound Class | Target Protein | Key Interacting Residues | Observed Interactions | Reference |

| 1,3,5-Triazine Analogues | Histone Deacetylase (HDAC) | Not specified | Not specified | scispace.com |

| 1,3,5-Triazinyl Aminobenzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | Thr-199 | H-bond, Coordination with Zn²⁺ | mdpi.com |

| 1,3,5-Triazine Analogues | PI3Kγ | Not specified | Occupied active site pocket | |

| HPPD Inhibitors | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Phe424, Phe381, His308 | Not specified | mdpi.com |

| 1,2,4-Triazine-3(2H)-one derivatives | Tubulin | Not specified | Best docking score of -9.6 kcal/mol for Pred28 | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations are used to study the dynamic behavior of the system over time. MD simulations provide insights into the conformational stability of the complex and the dynamic nature of the interactions. nih.govscispace.com

For triazine analogues, MD simulations, often run for durations like 100 nanoseconds, are performed on the best-ranked poses from molecular docking. nih.govscispace.com The stability of the complex is typically assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. nih.gov

Furthermore, MD simulations can be combined with Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) calculations to estimate the binding free energy of the ligand-receptor complex. mdpi.com This approach helps to break down the total binding energy into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation energies, providing a deeper understanding of the driving forces behind ligand binding. mdpi.com

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Non-Covalent Interactions)

The biological activity of a molecule is fundamentally governed by its intermolecular interactions with its target receptor. These interactions are also critical for the structure of the molecule in the solid state. Computational methods, in conjunction with experimental data from X-ray crystallography, are used to analyze these forces in detail.

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand-receptor complexes. In many benzamide (B126) derivatives, an intramolecular hydrogen bond between the amide proton and an adjacent oxygen or nitrogen atom forms a stable six-membered ring motif, which helps to lock the molecule's conformation. nih.gov In docking studies, intermolecular hydrogen bonds are consistently identified as key interactions. For example, hydrogen bonding to residues like Thr-199 in carbonic anhydrase or with the phosphate (B84403) backbone of DNA are critical for binding affinity. mdpi.com

Non-Covalent Interactions: Besides hydrogen bonds, other non-covalent interactions like π-π stacking, cation-π, and hydrophobic interactions play a significant role. nih.govnih.gov

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine) are common. nih.gov

Hydrophobic Interactions: The non-polar parts of the ligand interact favorably with hydrophobic pockets in the receptor binding site. nih.gov

Hirshfeld Surface Analysis: This computational technique is used to visualize and quantify intermolecular contacts in crystal structures, showing the relative contributions of different interactions, such as H···H, C···H/H···C, to the crystal packing. nih.gov

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov

For 1,3,5-triazine analogues, ligand-based pharmacophore models have been developed based on a series of known active compounds. scispace.comnih.gov These models typically consist of a set of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive ionizable centers. scispace.comresearchgate.net For example, one validated pharmacophore model for HDAC inhibitors, named Hypo1, consisted of two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature. scispace.comresearchgate.net

| Pharmacophore Model | Features Identified | Application | Reference |

| Hypo1 (for HDAC inhibitors) | 2 HBA, 1 HBD, 1 HY | 3D QSAR, Virtual Screening | scispace.comresearchgate.net |

| 5-HT6R Ligand Model | 1 Positive Ionizable, 1 Aromatic Ring, 1 HBA, 1 HY | Rational Design | researchgate.net |

| Antidepressant Model | 1 Hydrophobic, 2 Aromatic Rings, 1 Positive Ionizable | Virtual Screening | nih.gov |

Once a pharmacophore model is generated and validated (e.g., through cost analysis and Fischer's randomization test), it can be used as a 3D query to screen large compound databases (a process called virtual screening). scispace.comnih.gov This allows for the rapid identification of new molecules from diverse chemical libraries that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. scispace.commdpi.com

Future Research Directions and Academic Prospects for 2 Hydroxy N 1,3,5 Triazin 2 Yl Benzamide

Rational Design and Synthesis of Advanced Analogues

The rational design of analogues of 2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide is a promising avenue for enhancing its potential therapeutic efficacy and specificity. This approach involves systematic structural modifications to optimize its interaction with biological targets and improve its pharmacokinetic profile. The core structure presents several key sites for modification on both the triazine and benzamide (B126) moieties.

Future synthetic strategies will likely focus on creating a library of derivatives by introducing a variety of substituents. On the 1,3,5-triazine (B166579) ring, the two unoccupied positions can be substituted with diverse functional groups. Cyanuric chloride, a common and inexpensive starting material, allows for sequential and controlled nucleophilic substitution of its chlorine atoms at different temperatures, making it an ideal platform for creating diverse triazine derivatives. nih.govrsc.org For instance, introducing amino, alkoxy, or aryl groups could significantly alter the molecule's electronic properties and binding capabilities.

On the benzamide portion, modifications could include:

Substitution on the phenyl ring: Adding electron-withdrawing or electron-donating groups to the benzamide's phenyl ring can modulate its acidity and reactivity. However, research on other N-substituted benzamides has shown that adding groups like chlorine or nitro can decrease anti-proliferative activity. nih.govresearchgate.net

Modifying the amide linker: The amide bond itself is crucial for biological activity, often participating in key hydrogen bond interactions with targets like histone deacetylases (HDACs). researchgate.netresearchgate.net Altering the linker could influence the molecule's rigidity and orientation within a binding pocket.

The structure-activity relationships (SAR) of newly synthesized analogues will be critical. As seen in studies of other triazine hybrids, even small changes, such as the position of a fluoro group on a substituent, can dramatically impact inhibitory activity. mdpi.com

Table 1: Potential Modification Sites and Rationale for Analogue Design

| Modification Site | Potential Substituents | Rationale for Modification |

| 1,3,5-Triazine Ring (Positions 4, 6) | Amines (e.g., morpholine (B109124), piperazine), Anilines, Dipeptides, Alkoxy groups | Modulate solubility, cell permeability, and target specificity. Piperazine and morpholine fragments have been successfully incorporated into other bioactive triazines. mdpi.commdpi.com |

| Benzamide Phenyl Ring | Halogens, Alkyl groups, Methoxy groups | Fine-tune electronic properties, lipophilicity, and metabolic stability. nih.gov |

| Hydroxyl Group Position | Move to meta- or para- position | Alter chelation properties and intramolecular bonding, potentially changing target preference. nih.gov |

| Amide Linker | Bioisosteric replacement (e.g., reverse amide, sulfonamide) | Investigate the necessity of the current amide bond for activity and explore alternative hydrogen bonding patterns. nih.gov |

Exploration of Novel Biological Targets and Pathways

The hybrid structure of this compound suggests it could interact with a wide range of biological targets. The s-triazine scaffold is present in compounds targeting enzymes crucial for cell proliferation and survival, while the benzamide moiety is a known zinc-binding group in several enzyme inhibitors. nih.govmdpi.com

A primary area of future investigation will be its anticancer potential . Triazine derivatives have shown inhibitory activity against various targets in oncology, including:

Kinases: The PI3K/mTOR pathway is a critical regulator of cell growth, and several triazine-based compounds, such as Gedatolisib, are potent dual PI3K/mTOR inhibitors. nih.govstocktitan.net

Dihydrofolate Reductase (DHFR): This enzyme is essential for nucleotide synthesis, and its inhibition is a key mechanism for several anticancer and antimicrobial drugs. mdpi.com

Histone Deacetylases (HDACs): The benzamide group is a classic zinc-binding feature in many HDAC inhibitors, such as Entinostat (MS-275). nih.govresearchgate.net The 2-hydroxy-N-triazinylbenzamide structure could chelate the zinc ion in the active site of HDACs, making this a highly probable target class.

Beyond cancer, other therapeutic areas warrant exploration. The 1,3,5-triazine scaffold is found in agents with antiviral , antimalarial , and antimicrobial activities. nih.govnih.gov For example, novel triazine derivatives have been designed to combat resistant strains of Plasmodium falciparum, the parasite that causes malaria. rsc.orgnih.gov Similarly, N-substituted benzamides have demonstrated antibacterial properties. nanobioletters.com

Future research should employ broad-based screening assays against various cell lines (cancer, bacteria, fungi) and enzyme panels to identify lead activities. Mechanistic studies would then follow to confirm the specific molecular targets and pathways, such as the potential inhibition of enzymes involved in tumorigenesis or microbial survival. mdpi.comresearchgate.net

Development of Green Chemistry Approaches for Synthesis

Traditional chemical synthesis often involves harsh conditions and hazardous solvents. The principles of green chemistry aim to develop more environmentally friendly and sustainable processes. ijarsct.co.inchemmethod.com Future research on this compound should prioritize the development of such methods.

Key green chemistry strategies applicable to its synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a highly efficient method for preparing s-triazine derivatives, significantly reducing reaction times from hours to minutes and often proceeding under solvent-free conditions. chim.it This technique avoids prolonged heating, which can prevent the decomposition of reagents and products, leading to cleaner reactions and higher yields. chim.it

Ultrasonic-Assisted Synthesis (Sonochemistry): Sonochemistry offers another energy-efficient alternative to conventional heating. A protocol for synthesizing 1,3,5-triazine derivatives using this approach has been developed, using water as a solvent and achieving high yields in as little as five minutes. nih.gov This method is considered significantly "greener" than classical heating. nih.gov

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more benign alternatives is a core principle of green chemistry. Deep Eutectic Solvents (DESs) are a promising class of green media that can act as both the solvent and a reactant, simplifying procedures and work-ups. nih.gov Water, another green solvent, has been successfully used in the synthesis of benzimidazole (B57391) and triazine derivatives. nih.govmdpi.com

Catalyst-Based Methods: Employing efficient and recyclable catalysts can improve atom economy and reduce waste. For example, iron-catalyzed cyclization of aldehydes has been used for the atom-efficient synthesis of 2,4,6-triaryl-1,3,5-triazines. researchgate.net Similarly, various catalysts, including zinc acetate (B1210297) and boric acid, have been used for the green synthesis of benzimidazole derivatives, which share synthetic precursors with benzamides. chemmethod.com

Table 2: Comparison of Synthetic Methodologies for Triazine Derivatives

| Method | Conditions | Advantages | Disadvantages |

| Conventional Heating | High temperatures, organic solvents, long reaction times | Well-established procedures | High energy consumption, use of hazardous solvents, potential for side products |

| Microwave Irradiation | Shorter reaction times (minutes), often solvent-free | Energy efficient, rapid, high yields, cleaner reactions chim.it | Requires specialized equipment |

| Sonochemistry | Short reaction times (minutes), water as solvent | Very rapid, highly energy efficient, environmentally benign nih.gov | Scalability can be a challenge |

| Catalytic Methods | Milder conditions, use of green solvents | High atom economy, catalyst may be recyclable, reduced waste chemmethod.comresearchgate.net | Catalyst cost and potential for product contamination |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.net These computational tools can be powerfully applied to the future development of this compound and its analogues.

Future research can leverage AI and ML in several key areas:

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like random forest and support vector machines, can predict the biological activity of novel compounds based on their chemical structure. vanderbilt.edunih.gov By training models on existing datasets of triazine and benzamide derivatives, researchers can screen virtual libraries of new analogues of this compound to prioritize the most promising candidates for synthesis and testing. nih.govsemanticscholar.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be conditioned to explore the chemical space around the this compound scaffold and generate novel structures predicted to have high affinity for a specific biological target. nih.gov

Target Identification and Docking: Molecular docking simulations can predict how the compound binds to the three-dimensional structure of a protein target. nih.gov This can help elucidate its mechanism of action and guide the rational design of more potent analogues. For instance, docking studies could reveal the specific interactions between the hydroxyl, amide, and triazine groups with residues in an enzyme's active site. mdpi.com

Optimizing Physicochemical Properties: ML models can predict key drug-like properties, such as solubility, permeability, and metabolic stability, from a molecule's structure. This allows for the early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

The integration of these in silico techniques will create a more efficient and data-driven discovery pipeline, reducing the time and cost associated with bringing a new therapeutic agent from the laboratory to the clinic. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.